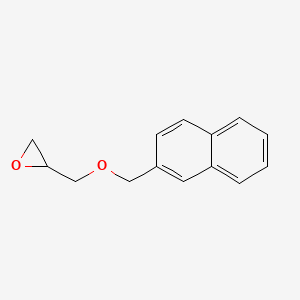
Oxirane, ((2-naphthalenylmethoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthylmethyl glycidyl ether is an organic compound that features a glycidyl ether functional group attached to a 2-naphthylmethyl moiety. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthylmethyl glycidyl ether typically involves the reaction of 2-naphthylmethanol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the final product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of 2-naphthylmethyl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthylmethyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethyl glycidyl ketones or aldehydes.
Reduction: Reduction reactions can convert the glycidyl ether to its corresponding alcohols.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under mild conditions.
Major Products Formed:
Oxidation: Naphthylmethyl glycidyl ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted glycidyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthylmethyl glycidyl ether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-naphthylmethyl glycidyl ether primarily involves its ability to act as a protecting group for hydroxy groups. The glycidyl ether moiety can undergo ring-opening reactions, allowing for further functionalization. This property is particularly useful in carbohydrate chemistry, where selective protection and deprotection of hydroxy groups are crucial .
Comparación Con Compuestos Similares
- Benzyl glycidyl ether
- Allyl glycidyl ether
- Ethoxyethyl glycidyl ether
Comparison: 2-Naphthylmethyl glycidyl ether is unique due to its naphthylmethyl group, which provides additional stability and selectivity in synthetic reactions compared to other glycidyl ethers. For instance, benzyl glycidyl ether is less stable under acidic conditions, while allyl glycidyl ether offers less steric hindrance but lacks the stability provided by the naphthylmethyl group .
Propiedades
Número CAS |
66931-58-6 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-(naphthalen-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C14H14O2/c1-2-4-13-7-11(5-6-12(13)3-1)8-15-9-14-10-16-14/h1-7,14H,8-10H2 |
Clave InChI |
JAVBKFHOUXSHNP-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


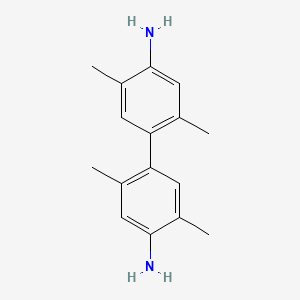
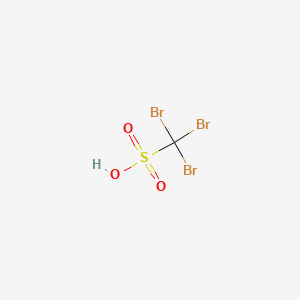

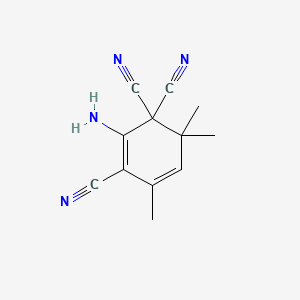
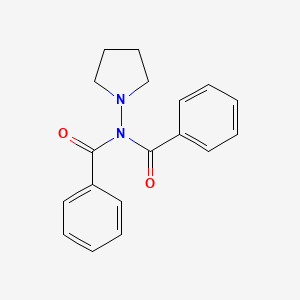
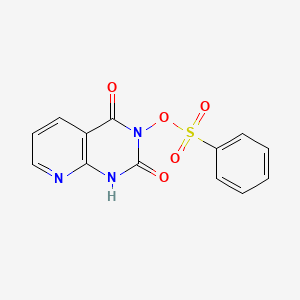
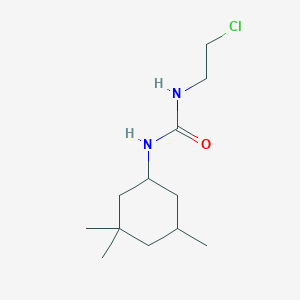
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)



